N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a furan ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan, pyridine, and oxadiazole rings through amide bond formation using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Substituted oxadiazoles.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)furan-2-carboxamide
- N-(pyridin-3-yl)benzamide
- N-(pyridin-4-yl)thiazole-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of its three distinct heterocyclic rings. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N4O3 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H16N4O3/c21-14(18-10-7-13-2-1-11-22-13)3-4-15-19-16(20-23-15)12-5-8-17-9-6-12/h1-2,5-6,8-9,11H,3-4,7,10H2,(H,18,21) |
InChI Key |
FLJKTKXQSZFDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
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